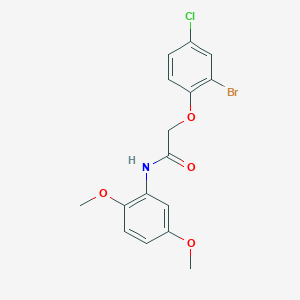![molecular formula C17H19Cl2NO B6083564 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol](/img/structure/B6083564.png)
4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol, also known as triclosan, is a synthetic antimicrobial agent that has been widely used in consumer products, such as soaps, toothpaste, and cosmetics. Triclosan has been shown to have both advantages and limitations in laboratory experiments, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol involves the inhibition of bacterial fatty acid synthesis. Triclosan targets the enzyme enoyl-acyl carrier protein reductase (ENR), which is involved in the synthesis of fatty acids. By inhibiting ENR, this compound prevents the synthesis of essential fatty acids, which ultimately leads to bacterial death.
Biochemical and Physiological Effects:
Triclosan has been shown to have a number of biochemical and physiological effects. In addition to its antimicrobial properties, this compound has been shown to have anti-inflammatory and antifungal properties. Triclosan has also been shown to have estrogenic effects, which can affect the reproductive system and may have implications for human health.
Advantages and Limitations for Lab Experiments
Triclosan has a number of advantages for laboratory experiments, including its broad-spectrum antimicrobial activity and its ability to inhibit bacterial fatty acid synthesis. However, 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol also has a number of limitations, including its potential for toxicity and its potential to interfere with other laboratory assays. Additionally, this compound has been shown to be unstable in certain conditions, which can affect its effectiveness in laboratory experiments.
Future Directions
There are a number of future directions for 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol research. One area of focus is the development of new antimicrobial agents that can overcome the limitations of this compound. Another area of focus is the study of the environmental and health effects of this compound and other antimicrobial agents. Additionally, there is a need for further research on the mechanism of action of this compound and its potential for toxicity. Finally, there is a need for further research on the development of new laboratory assays that can accurately measure the effectiveness of this compound and other antimicrobial agents.
Synthesis Methods
Triclosan can be synthesized through a multistep process that involves the reaction of 2,4-dichlorophenol with allyl bromide to produce 2,4-dichloro-3-allylphenol. The resulting compound is then reacted with 3-aminobutylamine to produce 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol.
Scientific Research Applications
Triclosan has been extensively studied for its antimicrobial properties and has been used in a variety of laboratory experiments. It has been shown to be effective against a wide range of bacteria, including Gram-positive and Gram-negative bacteria, as well as some fungi and viruses. Triclosan has also been used in studies on the effects of antimicrobial agents on the environment and on the development of antibiotic resistance.
properties
IUPAC Name |
4-[3-[(3,4-dichlorophenyl)methylamino]butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c1-12(2-3-13-4-7-15(21)8-5-13)20-11-14-6-9-16(18)17(19)10-14/h4-10,12,20-21H,2-3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCDHBOKIQNINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6083482.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B6083493.png)
![N-(2,4-dimethylphenyl)-2-methyl-4-[4-(methylthio)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B6083499.png)
![1'-[(1-cyclopentyl-6-oxo-3-piperidinyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6083504.png)
![2-chloro-5-[4-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6083510.png)

![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B6083541.png)

![1-[2-({isopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6083554.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[1-(4-fluorophenyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6083561.png)
![3-(3-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B6083570.png)
![7-(2-chlorophenyl)-5-methyl-6-[(4-methyl-1-piperazinyl)carbonyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6083577.png)
![2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6083583.png)
![2-[1-(2,2-dimethylpropyl)-4-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6083584.png)